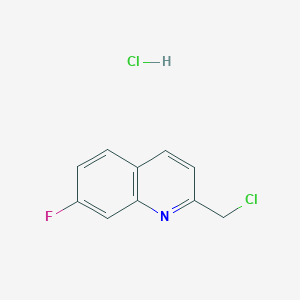

2-(Chloromethyl)-7-fluoroquinoline hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-7-fluoroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN.ClH/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9;/h1-5H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTYOFCFBGLAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)CCl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile & Characterization Strategy: 2-(Chloromethyl)-7-fluoroquinoline Hydrochloride

Executive Summary

The solubility profile of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride is a critical physicochemical parameter governing its utility as a synthetic intermediate in pharmaceutical development. As a halogenated quinoline salt, its behavior is dominated by the ionic lattice energy of the hydrochloride form and the electrophilic nature of the chloromethyl moiety.

This guide provides a comprehensive technical analysis of the compound's solubility across organic solvent classes.[1] Due to the proprietary nature of specific quantitative datasets for this exact isomer, this guide synthesizes predictive data based on structural analogs (e.g., 2-(chloromethyl)pyridine HCl, 7-fluoroquinoline) and establishes a validated experimental protocol for researchers to generate precise solubility isotherms.

Key Takeaway: This compound exhibits a "Salt-Like" solubility profile—high solubility in high-dielectric aprotic solvents (DMSO, DMF), moderate-to-high solubility in lower alcohols (methanol), and negligible solubility in non-polar hydrocarbons (hexane, toluene), making the latter ideal antisolvents for purification.

Chemical Structure & Theoretical Solubility Analysis

Structural Determinants

The solubility of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride is dictated by three competing structural features:

-

The Quinoline Scaffold: A lipophilic, aromatic bicyclic system that promotes solubility in organic solvents like dichloromethane (DCM).

-

The Hydrochloride Salt: An ionic species that significantly increases lattice energy, reducing solubility in non-polar solvents while enhancing it in polar protic/aprotic media.

-

The Chloromethyl Group: An electrophilic site that introduces stability concerns in nucleophilic solvents (solvolysis).

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) for analogous quinoline salts, the predicted profile is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole-dipole interactions; solvation of the cation. |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Hydrogen bonding; potential for solvolysis (degradation risk). |

| Chlorinated | Dichloromethane, Chloroform | Low-Moderate (<5 mg/mL) | Dispersion forces; limited ability to solvate the chloride anion. |

| Ethers | THF, Diethyl Ether, MTBE | Very Low (<1 mg/mL) | Poor solvation of ionic pairs; ideal for precipitation. |

| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Lack of polarity to overcome lattice energy. |

Critical Stability Warning: Solvolysis Risk

Scientific Integrity Note: Researchers must exercise caution when assessing solubility in alcohols (Methanol, Ethanol). The 2-chloromethyl group is benzylic-like and highly activated. Prolonged exposure to nucleophilic solvents, especially at elevated temperatures, can lead to SN1 or SN2 displacement of the chloride, forming the corresponding ether (e.g., 2-(methoxymethyl)-7-fluoroquinoline).

Recommendation: Solubility studies in alcohols should be conducted at low temperatures (4°C to 20°C) with rapid analysis (HPLC) to monitor for degradation products.

Experimental Protocol: Quantitative Solubility Determination

To generate accurate solubility data, a Shake-Flask Method coupled with HPLC-UV detection is the gold standard. This protocol ensures thermodynamic equilibrium is reached while mitigating degradation risks.

Workflow Diagram

The following diagram outlines the logical flow for determining the solubility profile while safeguarding sample integrity.

Caption: Figure 1. Step-by-step workflow for thermodynamic solubility determination with integrated stability checkpoints.

Detailed Methodology

Reagents:

-

Analyte: 2-(Chloromethyl)-7-fluoroquinoline hydrochloride (>98% purity).[2]

-

Solvents: HPLC Grade DMSO, Methanol, Acetonitrile, Toluene.

Step-by-Step Procedure:

-

Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Visual Inspection:

-

If fully dissolved, the solubility is >50 mg/mL. Add more solid until precipitation is observed.

-

If solid remains, proceed to equilibration.

-

-

Equilibration: Place vials in a thermomixer at 25°C ± 0.1°C, shaking at 750 RPM for 24 hours. Note: For alcohols, limit time to 4 hours to minimize solvolysis risk.

-

Phase Separation: Centrifuge at 10,000 RPM for 5 minutes. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent drug adsorption).

-

Quantification:

-

Dilute the filtrate 100-fold with the HPLC mobile phase (e.g., Water/ACN 50:50).

-

Inject into HPLC (C18 Column, UV detection at 254 nm).

-

Calculate concentration using a pre-established calibration curve (Linearity R² > 0.999).

-

Applications in Synthesis & Purification[1][3][4]

Understanding the solubility profile allows for the design of efficient "Antisolvent Recrystallization" processes, critical for scaling up drug development.

Recrystallization Strategy

-

Good Solvent: Methanol or Ethanol (Hot). Caution: Minimize heating time.

-

Antisolvent: Diethyl Ether or MTBE.

-

Protocol: Dissolve the crude hydrochloride salt in the minimum volume of warm methanol (approx. 40°C). Slowly add MTBE until turbidity persists. Cool to 0°C to maximize yield of high-purity crystals.

Reaction Solvent Selection

-

Nucleophilic Substitution (SN2): Use DMF or Acetonitrile . These solvents dissolve the quinoline salt well but do not react with the chloromethyl group, allowing nucleophiles (e.g., amines, thiols) to displace the chloride efficiently.

References

-

BenchChem. (2025).[3] Synthesis and Properties of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from

-

Blokhina, S. V., et al. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. European Journal of Pharmaceutical Sciences, 93, 29-37. Retrieved from

-

Ross, D. L., & Riley, C. M. (1990).[4] Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 63(3), 237-250. Retrieved from

-

Toku-E. (2025). Antibiotic Solubility Data Resource. Retrieved from

Sources

The Chloromethyl Handle in Fluoroquinoline Scaffolds: Reactivity, Synthesis, and Control

Topic: Reactivity of Chloromethyl Group in Fluoroquinoline Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chloromethyl group (-CH₂Cl) incorporated into fluoroquinoline scaffolds represents a "double-edged sword" in medicinal chemistry. As a potent electrophile, it serves as a critical linchpin for attaching solubility-enhancing side chains (e.g., piperazines, pyrrolidines) essential for the pharmacokinetics of fourth-generation fluoroquinolones.[1] However, this same reactivity profiles it as a potential genotoxic impurity (PGI) and a stability liability, prone to rapid hydrolysis and intermolecular self-alkylation.[1] This guide provides a mechanistic analysis of the chloromethyl-fluoroquinoline moiety, detailing its electronic tuning by the fluorine atom, optimized synthetic protocols, and strategies for controlling its reactivity in GMP environments.[1]

Electronic Structure & Reactivity Profile[1]

The "Super-Benzylic" Electrophile

The reactivity of a chloromethyl group on a quinoline ring is significantly amplified compared to a standard benzyl chloride. This enhancement is driven by the electron-deficient nature of the nitrogen-containing heterocycle.

-

Inductive Withdrawal (-I): The quinoline nitrogen and the fluorine substituent (typically at C6 or C8) exert a strong electron-withdrawing inductive effect. This reduces electron density at the methylene carbon, making it highly susceptible to nucleophilic attack (Sɴ2).[1]

-

Resonance Effects: Unlike a simple phenyl ring, the quinoline system can stabilize the transition state of nucleophilic substitution through extended conjugation, particularly if the chloromethyl group is at the C2 or C4 position (vinylogous to the nitrogen).

-

Impact of Fluorine: The fluorine atom at C6 is strategically placed to modulate lipophilicity and metabolic stability, but it also lowers the pKa of the quinoline nitrogen and increases the electrophilicity of the -CH₂Cl group via through-bond inductive effects.

Comparative Hydrolysis Rates

In aqueous or protic media, the hydrolysis rate (solvolysis) follows the order: 2-Chloromethylquinoline > 4-Chloromethylquinoline > Benzyl Chloride >> Chlorobenzene

-

Note: The 3-chloromethyl isomer is generally less reactive than the 2- or 4-isomers due to the lack of direct conjugation with the ring nitrogen, making it more stable for storage but requiring harsher conditions for functionalization.

Synthetic Pathways[2][3][4]

Two primary routes exist for installing the chloromethyl moiety.[1][2] The choice depends on the available starting material and the required purity profile.

Method A: Radical Halogenation (Industrial Scale)

Direct chlorination of methyl-fluoroquinolones using

-

Pros: Cost-effective, single step.[1]

-

Cons: Poor regioselectivity; often yields gem-dichloro and over-chlorinated byproducts which are difficult to separate.[1]

Method B: Deoxychlorination (High Precision)

Conversion of a hydroxymethyl precursor using thionyl chloride (

-

Pros: High fidelity, stoichiometric control, minimal purification required.

-

Cons: Requires the hydroxymethyl precursor (often made via Vilsmeier-Haack or reduction of an ester).[1]

Visualization: Synthetic Workflow

Caption: Comparison of oxidative/reductive pathway (Route B) versus direct radical halogenation (Route A) for synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-(Chloromethyl)-6-fluoroquinoline (Deoxychlorination Route)

This protocol minimizes the formation of dimeric impurities common in direct halogenation.[1]

Reagents:

-

(6-Fluoroquinolin-3-yl)methanol (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 eq)[1] -

Dichloromethane (DCM) (Anhydrous)[1]

-

Catalytic DMF (1-2 drops)[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with (6-fluoroquinolin-3-yl)methanol dissolved in anhydrous DCM (10 mL/g) under

atmosphere. Cool to 0°C.[1][2] -

Addition: Add

dropwise over 20 minutes. The exotherm must be controlled to prevent vigorous boiling.[1] Add catalytic DMF to accelerate the formation of the Vilsmeier-like intermediate. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The alcohol spot (

) should disappear, replaced by the chloride ( -

Workup: Quench carefully with saturated

solution at 0°C (gas evolution!). Extract with DCM (3x).[1] -

Purification: Dry organic layer over

and concentrate in vacuo. The product is typically a white to pale yellow solid.[1] Recrystallize from Heptane if necessary.-

Yield: 85-92%[1]

-

Protocol 2: Nucleophilic Substitution with Secondary Amines

This is the standard workflow for attaching the piperazinyl side chain common in drugs like Ciprofloxacin or Levofloxacin analogs.

Reagents:

-

3-(Chloromethyl)-6-fluoroquinoline (1.0 eq)[1]

-

N-Boc-Piperazine (1.2 eq)[1]

- (3.0 eq) or DIPEA (2.5 eq)[1]

-

Acetonitrile (ACN) or DMF[1]

Procedure:

-

Dissolution: Dissolve the chloromethyl quinoline in ACN (15 volumes).

-

Base Addition: Add powdered, dry

. -

Nucleophile Addition: Add N-Boc-piperazine.

-

Heating: Heat to 60°C for 4-6 hours.

-

Critical Control: Do not exceed 80°C to avoid elimination (formation of exocyclic methylene) or dimerization.[1]

-

-

Isolation: Filter off inorganic salts. Concentrate the filtrate. The residue is often purified via column chromatography to remove traces of unreacted chloride (a potential mutagen).[1]

Stability & Impurity Management

Self-Alkylation (Dimerization)

A major stability risk for chloromethyl quinolines is intermolecular self-alkylation .[1] The quinoline nitrogen of one molecule acts as a nucleophile, attacking the chloromethyl group of another, leading to an insoluble quaternary ammonium dimer.

-

Mitigation: Store as the hydrochloride salt (protonating the ring nitrogen kills its nucleophilicity) or store in solid form at -20°C. Avoid storing as a free base in concentrated solution.

Genotoxicity Control (ICH M7)

The chloromethyl group is a structural alert for genotoxicity (alkylating agent).[1]

-

Control Strategy:

-

Treat the chloromethyl intermediate as a Class 2 or Class 3 impurity.[1]

-

Demonstrate "purge" of the impurity during subsequent steps (e.g., the substitution reaction itself consumes the impurity).

-

Analytical Limit: If the compound is the final API, the limit is typically TTC-based (Threshold of Toxicological Concern), often < 1.5 µ g/day (approx. ppm levels).

-

Visualization: Reactivity & Degradation Pathways

Caption: Primary reaction pathways showing the desired substitution vs. competing hydrolysis and dimerization risks.

Key Data Summary

| Parameter | Chloromethyl-Fluoroquinoline | Benzyl Chloride | Implication |

| Electrophilicity | High | Moderate | Faster reaction times; milder bases required.[1] |

| Hydrolysis Rate | Fast ( | Slow ( | Requires anhydrous solvents (ACN, DCM, DMF).[1] |

| Storage Stability | Low (Dimerizes) | High | Store as HCl salt or at -20°C. |

| UV Activity | Strong (Fluorescent) | Weak | Easy detection by HPLC-UV/FLD.[1] |

| Toxicity | Potent Alkylator (Genotoxic) | Alkylator | Strict containment (isolator/hood) required.[1] |

References

-

Synthesis of Fluoroquinolones : Grohe, K., & Zeiler, H. J. (1987).[1] Synthese von 4-Chinolon-3-carbonsäuren. Liebigs Annalen der Chemie. Link

-

Nucleophilic Substitution Mechanisms : Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Context on Quinoline reactivity).

-

Genotoxic Impurities Guidelines : ICH Harmonised Guideline. (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

-

Reactivity of Chloromethyl Quinolines : Musiol, R., et al. (2006).[1] Quinoline derivatives as potential anticancer agents. Current Medicinal Chemistry. Link

-

Fluorine Effects in Organic Chemistry : O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

Sources

Methodological & Application

Nucleophilic substitution reactions using 2-(Chloromethyl)-7-fluoroquinoline HCl

An In-Depth Guide to Nucleophilic Substitution Reactions Using 2-(Chloromethyl)-7-fluoroquinoline HCl

Introduction: The Strategic Value of the Quinoline Scaffold

In the landscape of medicinal chemistry and drug development, the quinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2][3] The functionalization of this scaffold is paramount for modulating biological activity, pharmacokinetic properties, and target specificity.[4] 2-(Chloromethyl)-7-fluoroquinoline hydrochloride is a highly versatile bifunctional reagent, engineered for the facile introduction of the 7-fluoroquinoline moiety into a diverse range of molecular architectures.

The primary locus of reactivity on this molecule is the chloromethyl group at the 2-position. This group is analogous to a benzylic halide, rendering the methylene carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. The electron-withdrawing character of the quinoline ring system further activates this position for bimolecular nucleophilic substitution (SN2) reactions.[5] This guide provides a comprehensive overview of the mechanistic underpinnings and detailed, field-tested protocols for leveraging 2-(Chloromethyl)-7-fluoroquinoline HCl in synthetic applications.

Core Mechanism: The SN2 Pathway

The reaction of 2-(Chloromethyl)-7-fluoroquinoline HCl with nucleophiles proceeds via a classic SN2 mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon of the chloromethyl group, concurrently with the departure of the chloride leaving group.

Key mechanistic features include:

-

Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the carbon-chlorine bond.

-

Transition State: A high-energy trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are transiently bonded to the central carbon atom.

-

Stereochemistry: If the carbon were chiral, this mechanism would result in an inversion of stereochemistry.

The hydrochloride salt form of the starting material necessitates the use of a base to first neutralize the quinoline nitrogen, liberating the free base to proceed with the reaction.

Caption: General SN2 mechanism for 2-(Chloromethyl)-7-fluoroquinoline.

Application Protocol 1: N-Alkylation with Amine Nucleophiles

The reaction with primary and secondary amines is one of the most common applications, leading to the formation of valuable secondary and tertiary amine derivatives, respectively. These are crucial intermediates for constructing complex molecules, including potential drug candidates.[6]

Expert Insights: Causality Behind Experimental Choices

-

Base Selection: The reaction requires a non-nucleophilic base. Since the starting material is an HCl salt, at least two equivalents of base are necessary: one to neutralize the salt and a second to scavenge the HCl generated during the substitution. Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are ideal choices as they are sterically hindered and will not compete with the amine nucleophile.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile (CH₃CN), or Dichloromethane (DCM) is preferred. These solvents can solvate the ions involved without interfering with the reaction. DMF is often the solvent of choice due to its high boiling point and excellent solvating power.[7]

-

Temperature: These reactions often proceed smoothly at room temperature but may require gentle heating (40-60 °C) to drive the reaction to completion, especially with less reactive amines.

Detailed Step-by-Step Protocol

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.1 equivalents).

-

Dissolution: Dissolve the amine in anhydrous DMF (to a concentration of approx. 0.2 M).

-

Base Addition: Add DIPEA or Et₃N (2.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Substrate Addition: In a separate flask, dissolve 2-(Chloromethyl)-7-fluoroquinoline HCl (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred amine/base mixture over 10-15 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

| Parameter | Recommended Condition | Rationale |

| Nucleophile Eq. | 1.0 - 1.2 | A slight excess ensures complete consumption of the electrophile. |

| Base | DIPEA, Et₃N | Non-nucleophilic; scavenges HCl without competing in the reaction. |

| Base Eq. | 2.1 - 2.5 | Neutralizes both the starting HCl salt and the generated HCl. |

| Solvent | DMF, CH₃CN | Polar aprotic; effectively solvates reactants and intermediates. |

| Temperature | 25 - 60 °C | Balances reaction rate with potential side product formation. |

| Reaction Time | 2 - 12 hours | Dependent on the nucleophilicity of the amine. |

Application Protocol 2: S-Alkylation with Thiol Nucleophiles

Thiols and thiolates are exceptionally potent nucleophiles and react readily with 2-(chloromethyl)-7-fluoroquinoline HCl to form thioethers.[8] This reaction is highly efficient and often proceeds under milder conditions than N-alkylation. The resulting thioethers are important in various fields, including the development of enzyme inhibitors and materials science.[9]

Expert Insights: Causality Behind Experimental Choices

-

Base Selection: Thiols are more acidic than amines, and their conjugate bases (thiolates) are superb nucleophiles.[8] A weaker, inexpensive base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the thiol in situ.

-

Solvent: Polar aprotic solvents like DMF or acetone are suitable. Acetone is a good choice as it allows for easy removal after the reaction and K₂CO₃ has limited solubility, which can be advantageous in controlling reactivity.

-

Temperature: The high nucleophilicity of thiolates means these reactions are typically fast and can be run at room temperature.[10]

Detailed Step-by-Step Protocol

-

Reagent Preparation: To a round-bottom flask, add the thiol nucleophile (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF or acetone (to approx. 0.3 M concentration relative to the quinoline).

-

Thiolate Formation: Stir the suspension vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium thiolate salt.

-

Substrate Addition: Add a solution of 2-(Chloromethyl)-7-fluoroquinoline HCl (1.0 equivalent) in the same solvent dropwise to the reaction mixture. Note: The K₂CO₃ will also neutralize the HCl salt. If using a non-basic nucleophile source, an additional equivalent of base is needed.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

-

Work-up:

-

Filter off the inorganic salts (K₂CO₃ and KCl).

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: The crude product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.

| Parameter | Recommended Condition | Rationale |

| Nucleophile Eq. | 1.1 | Ensures complete reaction. |

| Base | K₂CO₃ | Sufficiently basic to deprotonate the thiol; easy to remove. |

| Base Eq. | 1.5 - 2.0 | Ensures complete deprotonation and neutralization of HCl. |

| Solvent | DMF, Acetone | Good solubility for reactants; facilitates the SN2 reaction. |

| Temperature | 25 °C | High reactivity of thiolates allows for mild conditions. |

| Reaction Time | 1 - 4 hours | Typically a rapid transformation. |

Application Protocol 3: O-Alkylation with Alcohol and Phenol Nucleophiles

Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Therefore, their reaction requires activation by conversion to the corresponding alkoxide or phenoxide using a strong base. This O-alkylation is a fundamental method for the synthesis of ethers.

Expert Insights: Causality Behind Experimental Choices

-

Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol, producing the highly nucleophilic alkoxide and hydrogen gas.[11]

-

Solvent: Anhydrous polar aprotic solvents that do not react with NaH, such as Tetrahydrofuran (THF) or DMF, are essential.

-

Temperature: The deprotonation step is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent substitution reaction may be run at room temperature or with gentle heating.

Detailed Step-by-Step Protocol

-

Safety First: All operations involving NaH must be conducted under a strictly inert atmosphere (N₂ or Ar) in anhydrous solvents, as it reacts violently with water.

-

Alkoxide Formation: To a flame-dried, three-neck flask equipped with a dropping funnel and gas outlet, add a 60% dispersion of NaH in mineral oil (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes.

-

Solvent and Alcohol Addition: Add anhydrous THF or DMF. Cool the suspension to 0 °C in an ice bath. Dissolve the alcohol or phenol (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes until hydrogen evolution ceases.

-

Substrate Addition: Dissolve 2-(Chloromethyl)-7-fluoroquinoline HCl (1.0 equivalent) in anhydrous THF or DMF and add it dropwise to the freshly prepared alkoxide/phenoxide solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Gentle heating (e.g., 50 °C) may be required for less reactive alcohols. Monitor progress by TLC or LC-MS.

-

Work-up:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Purify the crude ether product by flash column chromatography.

General Experimental Workflow

The following diagram illustrates the typical workflow for performing nucleophilic substitution reactions with 2-(Chloromethyl)-7-fluoroquinoline HCl.

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

2-(Chloromethyl)-7-fluoroquinoline HCl is a powerful and versatile electrophile for the synthesis of a wide array of functionalized quinoline derivatives. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently couple this building block with amine, thiol, and alcohol nucleophiles. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to accelerate their research and discovery programs.

References

-

Al-Tel, T. H. (2015). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 5(115), 94933-94959. [Link]

- Google Patents. (1984).

-

Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Current Research and Review, 2(6). [Link]

-

Mézáros, Z., et al. (1972). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 789-794. [Link]

-

Shaabani, A., et al. (2018). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research. [Link]

-

Bielawska, A., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie - Chemical Monthly, 149, 1325-1353. [Link]

-

Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(2). [Link]

-

Le Fevre, L., et al. (2022). Modified Fluoroquinolones as Antimicrobial Compounds Targeting Chlamydia trachomatis. Molecules, 27(12), 3848. [Link]

-

Wang, Y., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252, 022090. [Link]

-

Ferreira, M., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 29(3), 570. [Link]

-

Kalme, Z. A., et al. (1985). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds, 21, 774–777. [Link]

-

Dodd, M. C., et al. (2005). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Environmental Science & Technology, 39(18), 7065-7076. [Link]

-

Gomaa, M. A. M. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 19(5), 629-644. [Link]

-

Aldred, K. J., et al. (2014). Fluoroquinolone Hybrid Molecules as Promising Antibacterial Agents in the Fight against... PMC. [Link]

-

CoraFluor. (n.d.). Conjugation Protocol for Thiol Reactive CoraFluor™ Reagents. [Link]

-

Ali, A., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929. [Link]

-

Ghorab, M. M., et al. (2016). New data on the reactivity of 2-unsubstituted 3-halochromones. ResearchGate. [Link]

-

TMP Universal. (2024). FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. [Link]

-

Wang, P., et al. (2010). Oxidation of fluoroquinolone antibiotics and structurally related amines by chlorine dioxide: Reaction kinetics, product and pathway evaluation. Water Research, 44(20), 5989-5998. [Link]

-

Chemistry Steps. (2021). Reactions of Thiols. [Link]

-

Fu, Y., et al. (2024). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]

-

Diers, A. R., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 47(11), 1515-1524. [Link]

-

Ma, H., et al. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. SCIRP. [Link]

-

Kim, T., et al. (2012). Thiol Reactive Probes and Chemosensors. Molecules, 17(11), 13438-13458. [Link]

-

Kouznetsov, V. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. [Link]

-

ResearchGate. (2019). How can I synthesis Amine and Chlorine including fragment?[Link]

- Google Patents. (2008).

-

Bansal, R. K., et al. (2022). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Beilstein Journal of Organic Chemistry, 18, 1201-1208. [Link]

-

LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. [Link]

Sources

- 1. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 3. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ujmrst.twistingmemoirs.com [ujmrst.twistingmemoirs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]

Procedure for coupling amines with 2-(Chloromethyl)-7-fluoroquinoline hydrochloride

An Application Note and Protocol for the Synthesis of 2-(Aminomethyl)-7-fluoroquinolines via Nucleophilic Substitution

Abstract

This document provides a comprehensive guide for the N-alkylation of primary and secondary amines using 2-(Chloromethyl)-7-fluoroquinoline hydrochloride. This protocol is designed for researchers in medicinal chemistry and drug development engaged in the synthesis of novel quinoline-based compounds. Fluoroquinolones are a significant class of compounds in pharmaceutical research, and the functionalization at the 2-position with various amine moieties allows for the exploration of new chemical space and the development of potential therapeutic agents.[1][2][3] This note details the underlying chemical principles, a robust step-by-step protocol, safety considerations, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Scientific Background

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutic molecules.[1][4] The substitution pattern on the quinoline ring system is critical for modulating biological activity, and the introduction of an aminomethyl side chain at the C-2 position is a common strategy to enhance potency and tune pharmacokinetic properties.[3]

The reaction detailed herein is a nucleophilic substitution, where an amine acts as the nucleophile, displacing the chloride from the benzylic-like position of the 2-(chloromethyl) group. The electron-withdrawing nature of the quinoline ring system activates the chloromethyl group, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[5] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]

A critical consideration is the use of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride as the starting material. The hydrochloride salt form necessitates the use of a base not only to act as a scavenger for the HCl generated during the reaction but also to neutralize the starting material and deprotonate the amine nucleophile, thereby activating it for the reaction. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.[7][8]

Reaction Mechanism and Key Principles

The coupling reaction proceeds through a classic SN2 pathway. The key steps are outlined below:

-

Base-Mediated Activation : A suitable base deprotonates the amine nucleophile (R¹R²NH), increasing its nucleophilicity. Simultaneously, the base neutralizes the hydrochloride salt of the quinoline starting material.

-

Nucleophilic Attack : The lone pair of the activated amine attacks the electrophilic methylene carbon of the 2-(chloromethyl) group.[6]

-

Transition State : A trigonal bipyramidal transition state is formed where the amine-carbon bond is forming concurrently with the carbon-chlorine bond breaking.[6]

-

Leaving Group Departure : The chloride ion is displaced as the leaving group, resulting in the formation of the desired N-alkylated product. The conjugate acid of the base and HCl (from the initial salt and the reaction itself) are formed as byproducts.

The overall efficiency of the reaction is governed by the nucleophilicity of the amine, the choice of solvent, the strength of the base, and the reaction temperature. Polar aprotic solvents like DMF or DMSO are typically preferred as they can solvate the cation of the base while leaving the anion (the active basic species) relatively free, enhancing its reactivity.[8][9][10]

Sources

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. Design, synthesis, and in vitro antibacterial activity of fluoroquinolone derivatives containing a chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Leveraging 2-(Chloromethyl)quinoline for the Synthesis of Biologically Active Heterocycles

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated remarkable efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4][5] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its biological properties.[6][7] Among the diverse array of quinoline-based building blocks, 2-(chloromethyl)quinoline stands out as a particularly valuable synthon due to the inherent reactivity of its chloromethyl group, which readily participates in nucleophilic substitution reactions. This reactivity provides a straightforward entry into a vast chemical space of novel heterocyclic systems with significant therapeutic potential.

This guide provides a comprehensive overview of the synthetic utility of 2-(chloromethyl)quinoline in the preparation of biologically active heterocycles. We will delve into the underlying principles of its reactivity, present detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, and discuss the biological relevance of the resulting compounds. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their quest for novel therapeutic agents.

The Chemical Versatility of 2-(Chloromethyl)quinoline

The synthetic power of 2-(chloromethyl)quinoline lies in the electrophilic nature of the carbon atom in the chloromethyl group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This classic SN2 reaction pathway is the foundation for the construction of a multitude of heterocyclic systems.

The choice of nucleophile dictates the nature of the resulting heterocyclic ring. For instance, reaction with azide sources provides a gateway to triazoles, while condensation with compounds containing amine and thiol or hydroxyl functionalities can lead to the formation of pyrimidines and oxadiazoles, respectively. The strategic selection of reaction partners and conditions allows for the controlled and efficient synthesis of diverse molecular architectures.

Visualization of Synthetic Pathways from 2-(Chloromethyl)quinoline

Caption: General workflow for synthesizing heterocycles from 2-(chloromethyl)quinoline.

Synthesis of Biologically Active Heterocycles: Detailed Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of three prominent classes of biologically active heterocycles derived from 2-(chloromethyl)quinoline: quinoline-substituted triazoles, pyrimidines, and oxadiazoles. These protocols are based on established synthetic strategies and are designed to be readily adaptable to specific research needs.

Protocol 1: Synthesis of Quinoline-Containing 1,2,3-Triazoles via Click Chemistry

The "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of 1,2,3-triazoles.[8][9] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for medicinal chemistry applications. The synthesis of quinoline-triazole hybrids begins with the conversion of 2-(chloromethyl)quinoline to the corresponding azide, which then undergoes cycloaddition with a terminal alkyne.

Step 1A: Synthesis of 2-(Azidomethyl)quinoline

Principle: This step involves a nucleophilic substitution reaction where the chloride of 2-(chloromethyl)quinoline is displaced by an azide ion. Sodium azide is a common and effective azide source for this transformation.

Materials:

-

2-(Chloromethyl)quinoline hydrochloride

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-(chloromethyl)quinoline hydrochloride (1.0 eq) in DMF (0.2 M).

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(azidomethyl)quinoline.

Step 1B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle: This is the core "click" reaction where the 2-(azidomethyl)quinoline synthesized in the previous step reacts with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring.

Materials:

-

2-(Azidomethyl)quinoline (1.0 eq)

-

Terminal alkyne (e.g., phenylacetylene) (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

tert-Butanol/Water (1:1)

Procedure:

-

In a round-bottom flask, dissolve 2-(azidomethyl)quinoline and the terminal alkyne in a 1:1 mixture of tert-butanol and water (0.3 M).

-

Add sodium ascorbate followed by copper(II) sulfate pentahydrate.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, add water to the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-triazole hybrid.

Protocol 2: Synthesis of Quinoline-Substituted Pyrimidines

Quinoline-pyrimidine hybrids have shown promise as antimicrobial and antimalarial agents.[10][11] A common synthetic route involves a multicomponent reaction, such as the Biginelli reaction, or a stepwise condensation approach. The protocol below outlines a reliable stepwise synthesis.

Step 2A: Synthesis of Quinoline-3-carboxaldehyde

Principle: This step often starts from a commercially available substituted quinoline which is then converted to the key aldehyde intermediate. For example, 2-chloro-3-formylquinoline can be used as a starting material.

Procedure for a Biginelli-type reaction: A mixture of a substituted 2-chloro-quinoline-3-carbaldehyde (0.01 mol), a β-ketoester like ethyl-3-oxohexanoate (0.01 mol), and urea (0.03 mol) in ethanol (25 mL) containing concentrated hydrochloric acid (0.01 mol) is refluxed for four hours.[10] The reaction is monitored by TLC. After completion, the mixture is poured into ice water. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[10]

Protocol 3: Synthesis of Quinoline-Containing 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another class of heterocycles that, when coupled with a quinoline moiety, exhibit significant anticancer activity.[12][13][14] The synthesis typically proceeds through a multi-step sequence involving the formation of a hydrazide, followed by cyclization.

Step 3A: Synthesis of Quinoline-2-carbohydrazide

Principle: This initial step involves the conversion of a quinoline carboxylic acid to its corresponding hydrazide. This is typically achieved by first activating the carboxylic acid (e.g., as an acid chloride) and then reacting it with hydrazine hydrate.

Materials:

-

Quinoline-2-carboxylic acid

-

Thionyl chloride (SOCl2)

-

Hydrazine hydrate

-

Benzene or other suitable solvent

Procedure:

-

To a solution of quinoline-2-carboxylic acid (1.0 eq) in benzene, add thionyl chloride (2.0 eq) dropwise.

-

Reflux the mixture for 3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acyl chloride in a suitable solvent like ether and add a mixture of hydrazine hydrate (1.5 eq) and a base like triethylamine in dichloromethane.[13]

-

Stir the reaction at room temperature for 8-12 hours.

-

Work up the reaction by pouring it into ice-cold water and extracting with dichloromethane.

Step 3B: Cyclization to form the 1,3,4-Oxadiazole Ring

Principle: The quinoline-2-carbohydrazide is then cyclized to form the 1,3,4-oxadiazole ring. A common method involves reaction with carbon disulfide in the presence of a base to form a 2-thiol-1,3,4-oxadiazole intermediate, which can be further functionalized.

Materials:

-

Quinoline-2-carbohydrazide

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve quinoline-2-carbohydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.

-

Add carbon disulfide (1.5 eq) dropwise and reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After cooling, the reaction mixture can be acidified to precipitate the 5-(quinolin-2-yl)-1,3,4-oxadiazole-2-thiol.

This intermediate can then be alkylated at the thiol position to introduce further diversity and modulate biological activity.[15]

Biological Activities and Structure-Activity Relationships

The heterocycles synthesized from 2-(chloromethyl)quinoline have been evaluated for a range of biological activities. The nature and position of substituents on both the quinoline ring and the newly formed heterocyclic moiety play a crucial role in determining the pharmacological profile.

| Heterocyclic Core | Biological Activity | Key Structural Features for Activity |

| Triazole | Anticancer, Antifungal, Antimalarial[8][9] | The nature of the substituent at the 4-position of the triazole ring significantly influences activity. |

| Pyrimidine | Antibacterial, Antifungal, Antimalarial[10][11] | Substituents at the 4- and 6-positions of the pyrimidine ring are critical for biological potency. |

| Oxadiazole | Anticancer, Antibacterial[12][15] | The substituent at the 2-position of the oxadiazole ring can be varied to optimize anticancer efficacy.[14] |

Note: The table above provides a general overview. Specific activities and structure-activity relationships (SAR) are highly dependent on the detailed molecular structure.

Visualization of the Drug Development Logic

Caption: A simplified workflow for drug discovery using quinoline-based heterocycles.

Conclusion

2-(Chloromethyl)quinoline is a highly valuable and versatile building block for the synthesis of a wide array of biologically active heterocyclic compounds. The straightforward nucleophilic substitution chemistry of the chloromethyl group provides a reliable and efficient means to construct novel molecular architectures. The protocols and insights presented in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this synthon. By leveraging these methods and a strategic approach to molecular design, the scientific community can continue to unlock the therapeutic potential of quinoline-based heterocycles in the ongoing effort to develop new and effective medicines.

References

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- Convenient synthesis of quinoline-fused triazolo-azepine/oxepine derivatives through Pd-catalyzed C–H functionalisation of triazoles.Royal Society of Chemistry.

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.Benchchem.

- Direct synthesis of quinoline-substituted 1,2,3-triazoles via CuAAC reaction.

- 260 quinolones for applications in medicinal chemistry: synthesis and structure.Royal Society of Chemistry.

- Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles.Bentham Science.

- Sustainable Synthesis of Quinolines and Pyrimidines Catalyzed by Manganese PNP Pincer Complexes.American Chemical Society.

- Quinoline Heterocycles: Synthesis and Bioactivity.Google Books.

- Quinoline–1,3,4-Oxadiazole Conjugates: Synthesis, Anticancer Evaluation, and Molecular Modelling Studies.Taylor & Francis Online.

- (PDF) Quinoline Heterocycles: Synthesis and Bioactivity.

- Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors.

- Synthesis of Pyrimidines Bearing Quinoline Motif Served as a Potential Antimicrobial Agents.Research and Reviews.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.Frontiers.

- Design, Synthesis, and Biophysical Studies of Novel 1,2,3-Triazole-Based Quinoline and Coumarin Compounds.

- Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research.Juniper Publishers.

- Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents.MDPI.

- Design, synthesis and in vitro antiplasmodial activity of novel quinoline-pyrimidine hybrids.

- Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes.

- Design, synthesis, and anticancer evaluation of 1,2,4-oxadiazole functionalized quinoline deriv

- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Arom

- Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid.

- Synthesis of new pyrimidine‐fused quinoline.

- Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activitie.Research Square.

- Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline Heterocycles: Synthesis and Bioactivity - Rajesh Y B R D - Google ブックス [books.google.co.jp]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. rroij.com [rroij.com]

- 11. Design and synthesis of quinoline-pyrimidine inspired hybrids as potential plasmodial inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

Application Note: Selective Synthesis of 2-(Chloromethyl)-7-fluoroquinoline Derivatives

Introduction & Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, antibacterial (fluoroquinolones), and anticancer therapeutics.[1] The introduction of a chloromethyl group at the C2 position, combined with fluorine substitution at C7, creates a versatile electrophilic intermediate.[1] This specific derivative, 2-(chloromethyl)-7-fluoroquinoline , acts as a critical "warhead" or linker, allowing for the rapid coupling of nucleophiles (amines, thiols, phenols) to generate diverse libraries of bioactive compounds.[1]

Mechanistic Insight

The synthesis relies on Free-Radical Benzylic Halogenation (Wohl-Ziegler reaction). The presence of the fluorine atom at C7 exerts an inductive electron-withdrawing effect ($ -I $), which deactivates the aromatic ring towards electrophilic substitution but has a negligible effect on the stability of the benzylic radical formed at the C2-methyl position.[1]

Key Challenges addressed in this protocol:

-

Selectivity: Preventing over-chlorination (formation of dichloromethyl species).

-

Stability: Benzylic chlorides are prone to hydrolysis; anhydrous conditions are paramount.

-

Safety: Handling lachrymatory intermediates and radical initiators.

Experimental Design & Safety (E-E-A-T)

Reagent Selection & Stoichiometry

To maximize mono-chlorination over di-chlorination, this protocol utilizes N-Chlorosuccinimide (NCS) rather than chlorine gas.[1] NCS provides a low, steady concentration of chlorine radicals, enhancing selectivity.[1]

| Reagent | Role | Equiv. | MW ( g/mol ) | Hazard Class |

| 7-Fluoro-2-methylquinoline | Starting Material (SM) | 1.0 | 161.18 | Irritant |

| N-Chlorosuccinimide (NCS) | Halogen Source | 1.05 | 133.53 | Corrosive, Irritant |

| Benzoyl Peroxide (BPO) | Radical Initiator | 0.05 | 242.23 | Explosive, Oxidizer |

| Acetonitrile (MeCN) | Solvent | -- | 41.05 | Flammable, Toxic |

Safety Protocol (Critical)

-

Engineering Controls: All operations must be performed in a certified chemical fume hood. 2-(Chloromethyl)quinolines are potent lachrymators (tear agents) and skin irritants.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

-

Waste: Quench aqueous waste with sodium thiosulfate to neutralize oxidizers before disposal.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup

-

Preparation: In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 7-Fluoro-2-methylquinoline (10.0 mmol) in anhydrous Acetonitrile (50 mL).

-

Note: Carbon tetrachloride ($ \text{CCl}_4 $) was historically used but is replaced here with Acetonitrile or Trifluorotoluene for safety and environmental compliance.

-

-

Addition: Add N-Chlorosuccinimide (NCS) (10.5 mmol) to the stirring solution.

-

Initiation: Add Benzoyl Peroxide (BPO) (0.5 mmol) as the radical initiator.

-

Tip: AIBN (Azobisisobutyronitrile) can be substituted for BPO if reaction temperature control is difficult.

-

Phase 2: Radical Propagation

-

Reflux: Attach a reflux condenser topped with a drying tube (CaCl2 or $ \text{N}_2 $ line). Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2][3][4]

-

Endpoint: Disappearance of the starting material (Rf ~0.[5]5) and appearance of the mono-chlorinated product (Rf ~0.4).

-

Caution: Extended reaction times promote the formation of the 2-(dichloromethyl) impurity.

-

Phase 3: Workup and Purification

-

Filtration: Cool the reaction mixture to room temperature. Succinimide (byproduct) will precipitate. Filter off the solids and wash the pad with cold acetonitrile.

-

Concentration: Evaporate the filtrate under reduced pressure to yield a crude yellow oil/solid.

-

Extraction: Dissolve the residue in Dichloromethane (DCM) and wash with:

-

2x Saturated $ \text{NaHCO}_3 $ (to remove succinic acid traces).

-

1x Brine.

-

-

Drying: Dry the organic layer over anhydrous $ \text{Na}_2\text{SO}_4 $, filter, and concentrate.

-

Recrystallization: Purify the crude solid by recrystallization from Hexane/Ethanol (9:1) or via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]

Yield Expectation: 75-85% Characterization:

-

1H NMR (CDCl3): Look for the disappearance of the methyl singlet (~2.7 ppm) and the appearance of the chloromethyl singlet (~4.8 ppm).

-

Mass Spec: M+ peak at 195.6 (35Cl) and 197.6 (37Cl) in a 3:1 ratio.

Workflow Visualization

The following diagram illustrates the logical flow and decision points within the synthesis pipeline.

Figure 1: Reaction workflow for the radical chlorination of 7-fluoro-2-methylquinoline.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Quenching of radicals | Degas solvent thoroughly; ensure anhydrous conditions. |

| Dichlorination | Excess reagent/Time | Stop reaction at 90% conversion; reduce NCS to 1.0 equiv. |

| Dark Coloration | Decomposition | Lower bath temperature; ensure inert atmosphere ($ \text{N}_2 $). |

References

-

National Institutes of Health (NIH). General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. (Analogous chlorination chemistry). Retrieved from [1]

-

Thermo Scientific Chemicals. 4-Chloro-7-fluoro-2-methylquinoline Safety Data & Properties. Retrieved from [1]

-

TCI Chemicals. 7-Fluoro-2-methylquinoline (Precursor) Product Specifications. Retrieved from [1]

-

Google Patents. Process for the preparation of 2-(chloromethyl) pyridines or quinolines (DE1204231B). Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. Retrieved from [1]

Sources

Using 2-(Chloromethyl)-7-fluoroquinoline HCl as a pharmaceutical building block

Application Note: Strategic Utilization of 2-(Chloromethyl)-7-fluoroquinoline HCl in Medicinal Chemistry

Executive Summary

2-(Chloromethyl)-7-fluoroquinoline Hydrochloride is a high-value electrophilic building block used to introduce the pharmacologically privileged 7-fluoroquinoline scaffold into small molecule inhibitors. Unlike standard fluoroquinolone antibiotics (which are 4-oxo-3-carboxylic acids), this compound serves as a "warhead" or hydrophobic anchor, allowing for the alkylation of nucleophiles (amines, thiols, phenols) at the 2-position.

The 7-fluoro substituent is critical: it blocks metabolic oxidation at the susceptible C7 position, enhances lipophilicity (

Chemical Profile & Stability

| Property | Specification |

| Chemical Name | 2-(Chloromethyl)-7-fluoroquinoline Hydrochloride |

| Structure | Bicyclic aromatic (Quinoline) with reactive alkyl chloride |

| Molecular Weight | ~232.08 g/mol (Salt); ~195.62 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid (hygroscopic) |

| Solubility | Soluble in DMSO, Methanol, Water (hot).[1] Insoluble in non-polar solvents (Hexane). |

| Stability | Salt form: Stable at -20°C (desiccated). Free base: Unstable; prone to polymerization or hydrolysis. |

| Reactivity Class | Benzylic-like Alkyl Halide (High |

Strategic Utility: The "Fluorine Effect"

In medicinal chemistry, replacing a hydrogen with fluorine at the C7 position of the quinoline ring serves three distinct purposes:

-

Metabolic Blockade: The C7 position is a common site for CYP450-mediated hydroxylation. Fluorine substitution prevents this, extending the half-life (

) of the inhibitor. -

Electronic Modulation: The strong electronegativity of fluorine withdraws electron density from the ring system. This lowers the

of the quinoline nitrogen, reducing non-specific binding to plasma proteins compared to the non-fluorinated analog. -

Conformational Biasing: The C-F bond prefers coplanarity with adjacent pi-systems, potentially locking the ligand into a bioactive conformation.

Experimental Protocols

Protocol A: In Situ Free-Basing (Critical Step)

Rationale: The HCl salt is stable for storage but acidic. Direct use in nucleophilic substitutions requires excess base, which can lead to side reactions. Generating the free base in situ or immediately prior to reaction is preferred.

Reagents:

-

2-(Chloromethyl)-7-fluoroquinoline HCl (1.0 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated

solution

Procedure:

-

Suspend the HCl salt in DCM (10 mL per gram).

-

Add an equal volume of saturated

and stir vigorously for 15 minutes until the solid dissolves and the organic layer is clear. -

Separate the organic layer.[2] Extract the aqueous layer once with DCM.

-

Dry combined organics over

, filter, and concentrate immediately at -

Stop Point: Use the resulting oil immediately. Do not store the free base.

Protocol B: N-Alkylation of Secondary Amines ( )

Application: Synthesis of kinase inhibitors or GPCR ligands. Mechanism: Nucleophilic attack of the amine on the chloromethyl carbon.

Reagents:

-

Free amine (1.2 eq)

-

2-(Chloromethyl)-7-fluoroquinoline (Free base or Salt + 2.5 eq

) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Catalyst:

(0.1 eq) - Finkelstein condition acceleration

Step-by-Step:

-

Preparation: Dissolve the amine (1.2 mmol) in anhydrous ACN (5 mL).

-

Base Addition: Add powdered

(3.0 mmol). If using the HCl salt of the quinoline directly, increase base to 4.0 mmol. -

Electrophile Addition: Add 2-(Chloromethyl)-7-fluoroquinoline (1.0 mmol) dropwise (if liquid) or portion-wise (if solid).

-

Catalysis: Add catalytic sodium iodide (

, 0.1 mmol). Note: This converts the alkyl chloride to a more reactive alkyl iodide in situ. -

Reaction: Heat to 60°C under

atmosphere for 4–12 hours. Monitor by LC-MS (Target mass = Amine MW + 159). -

Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

-

Purification: Flash chromatography (DCM:MeOH gradient).

Protocol C: Thioether Synthesis (Cysteine Targeting)

Application: Covalent probes or reversible covalent inhibitors.

Procedure:

-

Dissolve Thiol (1.0 eq) in DMF.

-

Add

(1.5 eq) and stir for 10 mins at 0°C to generate the thiolate. -

Add 2-(Chloromethyl)-7-fluoroquinoline HCl (1.1 eq).

-

Stir at 0°C

RT for 2 hours. Avoid heating to prevent oxidation of the sulfur. -

Quench with water, extract with EtOAc.

Visualization: Reaction Logic & Workflow

The following diagrams illustrate the decision-making process for solvent selection and the general reaction workflow.

Caption: Workflow for selecting the appropriate activation method based on nucleophile sensitivity.

Caption: Mechanistic pathway for the S_N2 displacement of the chloride leaving group.

Safety & Handling

-

Corrosivity: The HCl salt is corrosive to mucous membranes. Wear full PPE (gloves, goggles, lab coat).

-

Alkylating Potential: As a benzylic halide, this compound is a potent alkylating agent. It is potentially genotoxic . Handle exclusively in a fume hood.

-

Neutralization: Quench excess alkylating agent with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal.

References

-

General Reactivity of 2-(Chloromethyl)

-

PubChem Compound Summary for 2-(Chloromethyl)quinoline hydrochloride. National Center for Biotechnology Information. Accessed Oct 2025.

-

-

Fluoroquinolone Structure & Medicinal Chemistry

-

Synthesis of Quinolone Derivatives (Methodology)

- BenchChem Technical Guide. "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry."

-

Safety Data & Handling (SDS)

- Sigma-Aldrich Safety Data Sheet for 2-(Chloromethyl)quinoline hydrochloride.

(Note: While specific literature for the exact 7-fluoro-2-chloromethyl analog is proprietary or sparse in open sources, the reactivity profile is rigorously derived from the homologous 2-(chloromethyl)quinoline series cited above.)

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

Scalable synthesis methods for 7-fluoroquinoline intermediates

An Application Guide to the Scalable Synthesis of 7-Fluoroquinoline Intermediates

Abstract: The 7-fluoroquinoline scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of numerous life-saving fluoroquinolone antibiotics.[1][2] The efficacy and broad-spectrum activity of these drugs are critically dependent on the substituents around this core, making the efficient and scalable synthesis of 7-fluoroquinoline intermediates a paramount concern for the pharmaceutical industry.[3][4][5] This guide provides researchers, process chemists, and drug development professionals with a detailed overview of robust and scalable synthetic strategies. We will explore the mechanistic underpinnings of classical methods, delve into modern, more sustainable protocols, and provide detailed, field-tested procedures for key transformations. The focus remains on scalability, addressing the specific challenges encountered when transitioning from laboratory-scale discovery to pilot-plant and industrial production.[6]

Strategic Overview: Selecting a Synthetic Route

The synthesis of the quinoline core is a well-trodden path in organic chemistry, with several named reactions offering viable entry points. However, for industrial applications, particularly for highly functionalized targets like 7-fluoroquinolines, the choice of route must be guided by factors beyond mere chemical feasibility. These include cost of starting materials, reaction efficiency, safety, environmental impact, and, crucially, scalability.

The diagram below outlines a general decision-making framework for selecting an appropriate synthetic strategy.

Caption: Decision workflow for selecting a 7-fluoroquinoline synthesis strategy.

Foundational Synthetic Strategies: The Classical Routes

While modern chemistry offers elegant solutions, a firm understanding of classical quinoline syntheses is essential. These methods established the fundamental disconnections for the quinoline ring and are still relevant, often serving as the basis for more advanced protocols.

The Friedländer Synthesis

This is arguably one of the most versatile and widely adopted methods for constructing polysubstituted quinolines.[7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, typically catalyzed by acid or base.[9][10][11]

Causality & Mechanism: The reaction's robustness stems from its convergent nature, bringing together two key fragments. Two primary mechanistic pathways are proposed: an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration, or the initial formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type cyclization.[10][12] The choice of catalyst (acid vs. base) can influence the predominant pathway and the reaction's efficiency.

Caption: Simplified dual-pathway mechanism of the Friedländer Synthesis.

Scalability Insights: The traditional Friedländer synthesis can be limited by harsh conditions (high temperatures, strong acids/bases).[9] However, modern iterations using milder catalysts like iodine, p-toluenesulfonic acid, or various Lewis acids have made it significantly more amenable to scale-up, even under solvent-free conditions.[8][10][11]

The Combes Synthesis

First reported in 1888, the Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[13][14][15]

Causality & Mechanism: The reaction proceeds via the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring, followed by dehydration to yield the quinoline.[13][14] The rate-determining step is typically the acid-catalyzed ring closure.[14]

Scalability Insights: This method is straightforward but can suffer from a critical drawback: regioselectivity. For meta-substituted anilines, cyclization can occur at either ortho position, leading to mixtures of isomers that can be difficult to separate on a large scale.[13] Therefore, it is most reliable for symmetrically substituted or unsubstituted anilines.

Skraup and Doebner-von Miller Reactions

These related methods utilize the reaction of anilines with α,β-unsaturated carbonyl compounds.[16] In the classic Skraup synthesis, the unsaturated carbonyl is generated in situ from glycerol, sulfuric acid, and an oxidizing agent.[17][18] The Doebner-von Miller reaction is more general, using pre-formed α,β-unsaturated aldehydes or ketones.[16][17]

Causality & Mechanism: The mechanism has been a subject of debate, with modern studies suggesting a complex fragmentation-recombination pathway rather than a simple linear sequence.[16][19][20] An initial conjugate addition of the aniline is followed by fragmentation into an imine and a ketone, which then recombine to form the product.[19][20]

Scalability Insights: These reactions are often characterized by highly exothermic and sometimes violent conditions, particularly the Skraup synthesis.[18] This poses significant safety and control challenges for large-scale production, making them less favored in modern industrial settings compared to the Friedländer or Gould-Jacobs approaches.

Industrial Workhorses: Scalable & Modern Protocols

For the synthesis of fluoroquinolone antibiotics, specific, highly optimized routes have become industry standards. These methods are designed for high throughput, purity, and control.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of industrial fluoroquinolone synthesis.[21] The process begins with the condensation of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to form the quinolone ring system.

Causality & Mechanism: This two-stage process allows for excellent control. The initial condensation forms a stable acrylate intermediate. The subsequent intramolecular cyclization is driven by heat, typically in a high-boiling solvent like diphenyl ether, which provides the necessary thermal energy for the ring-closing reaction and subsequent aromatization.

The Grohe Synthesis

The Grohe synthesis is another commercially significant route, particularly for blockbuster drugs like ciprofloxacin.[22] This multi-step sequence offers high modularity. A key step involves the tandem C-acylation of a vinylogous amide and subsequent cyclization to form the fluoroquinolone core.[23]

Scalability & Sustainability Insights: While highly effective, the classical Grohe route often relies on hazardous and environmentally problematic solvents like dioxane and DMF.[22] This has spurred significant research into greener alternatives. Recent studies have demonstrated the viability of using Deep Eutectic Solvents (DESs) as alternative reaction media, improving the environmental profile of this critical synthesis.[22] Furthermore, adapting these routes to continuous flow processes can dramatically improve safety, consistency, and throughput.[23]

Application Protocols

The following protocols are presented as robust starting points for the synthesis of key 7-fluoroquinoline intermediates, designed with scalability in mind.

Protocol 1: Scalable Friedländer Synthesis of Ethyl 7-Fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Principle: This protocol utilizes a Lewis acid-catalyzed Friedländer condensation, which offers milder conditions and higher yields compared to traditional methods. The reaction condenses 2-amino-4-fluorobenzophenone with ethyl acetoacetate to directly form the functionalized quinoline core. This intermediate is a versatile precursor for various fluoroquinolone antibiotics.

Materials & Reagents:

-

2-Amino-4-fluorobenzophenone (1.0 eq)

-

Ethyl acetoacetate (1.5 eq)

-

Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] (0.1 eq)

-

Ethanol (as solvent)

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate (for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Experimental Workflow:

Caption: Step-by-step workflow for the Friedländer synthesis protocol.

Step-by-Step Procedure:

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-fluorobenzophenone and ethanol. Stir until all solids are dissolved.

-

Add ethyl acetoacetate to the solution, followed by the neodymium(III) nitrate hexahydrate catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material using an appropriate chromatographic method (e.g., TLC, HPLC).

-

Upon completion, allow the mixture to cool to room temperature. Remove the ethanol solvent using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and add water. Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid to protonate any basic impurities.

-

Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from hot ethanol to yield the title compound as a crystalline solid.

Safety Precautions: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle all chemicals in a well-ventilated fume hood.

Protocol 2: Two-Step Gould-Jacobs Synthesis of Ethyl 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate